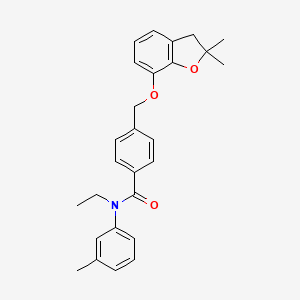

4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-ethyl-N-(m-tolyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-ethyl-N-(m-tolyl)benzamide is a synthetic organic compound known for its complex structure and potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzofuran moiety, which is a fused ring system consisting of a benzene ring and a furan ring, contributing to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-ethyl-N-(m-tolyl)benzamide typically involves multiple steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and 2,2-dimethyl-1,3-dioxane, under acidic conditions.

Etherification: The benzofuran core is then subjected to etherification with a suitable alkylating agent, such as chloromethyl methyl ether, to introduce the oxy-methyl group.

Amidation: The final step involves the amidation reaction where the etherified benzofuran is reacted with N-ethyl-N-(m-tolyl)amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and automated systems may be employed to streamline the process and ensure consistency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran moiety, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carbonyl group in the benzamide, potentially converting it to an amine.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Electrophiles like bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Chemistry:

Catalysis: The compound’s structure allows it to act as a ligand in metal-catalyzed reactions.

Materials Science: It can be used in the synthesis of polymers and advanced materials due to its rigid and stable structure.

Biology and Medicine:

Biochemical Research: Used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Industry:

Chemical Industry: Utilized in the production of specialty chemicals and intermediates.

Pharmaceutical Industry: Employed in the synthesis of active pharmaceutical ingredients (APIs).

Mecanismo De Acción

The mechanism by which 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-ethyl-N-(m-tolyl)benzamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzofuran moiety can engage in π-π stacking interactions, while the benzamide group can form hydrogen bonds, contributing to its binding affinity and specificity.

Comparación Con Compuestos Similares

- 4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-(3-morpholinopropyl)benzamide

- 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)acetamide

- 2-((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((2,5-dimethylfuran-3-yl)methyl)acetamide

Comparison: Compared to these similar compounds, 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-ethyl-N-(m-tolyl)benzamide is unique due to its specific substitution pattern and the presence of the N-ethyl-N-(m-tolyl)benzamide group

Actividad Biológica

4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-ethyl-N-(m-tolyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.

The compound can be synthesized through a multi-step process involving the reaction of 2,2-dimethyl-2,3-dihydrobenzofuran derivatives with various amines and acylating agents. The following table summarizes key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C20H23NO4 |

| Molecular Weight | 341.4 g/mol |

| IUPAC Name | This compound |

| InChI Key | DASOWBVXTZBFOT-UHFFFAOYSA-N |

Anticancer Potential

Research has indicated that compounds related to dihydrobenzofurans exhibit significant anticancer activity. For instance, a study evaluated various dihydrobenzofuran lignans for their effects on human tumor cell lines. One compound demonstrated a GI(50) value of 0.3 µM against breast cancer cell lines, indicating strong cytotoxicity . The mechanism involves inhibition of tubulin polymerization, which is critical for mitosis.

Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter receptors. A related study on dual receptor antagonists indicated that modifications in similar benzamide structures can yield compounds with antidepressant-like properties . This suggests that this compound may also influence serotonergic or adrenergic pathways.

The biological activity of this compound likely involves its interaction with specific molecular targets such as enzymes and receptors. Preliminary data suggest that it may affect cellular signaling pathways related to cancer cell proliferation and apoptosis.

Case Studies

- In Vitro Studies : In vitro studies have shown that related compounds inhibit tubulin polymerization at micromolar concentrations. For example, a derivative was noted to inhibit mitosis effectively through interaction at the colchicine binding site of tubulin .

- Toxicological Assessments : Toxicological evaluations are critical for understanding the safety profile of such compounds. The EFSA has established guidelines for assessing the toxicological relevance of similar compounds in pesticide metabolites, which could be informative for future studies on this benzamide derivative .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound's structure features a benzamide derivative with a dihydrobenzofuran moiety, which is known for its biological activity. The incorporation of the dihydrobenzofuran unit is significant due to its established pharmacological properties.

Antimicrobial Activity

Research has indicated that compounds similar to 4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)-N-ethyl-N-(m-tolyl)benzamide exhibit antimicrobial properties. For instance, derivatives of dihydrobenzofuran have been evaluated for their efficacy against various bacterial strains, showcasing promising results against resistant pathogens . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

The compound has also been investigated for its anticancer activity. Studies have demonstrated that benzamide derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific activity of this compound against cancer cell lines remains an area of active research.

Enzyme Inhibition Studies

The compound has shown potential as an enzyme inhibitor, particularly against enzymes involved in metabolic disorders and neurodegenerative diseases.

α-Glucosidase Inhibition

Research indicates that compounds with similar structures can act as α-glucosidase inhibitors, which are crucial in managing type 2 diabetes mellitus by slowing carbohydrate absorption . The inhibition of this enzyme can lead to reduced postprandial blood glucose levels.

Acetylcholinesterase Inhibition

Another area of interest is the inhibition of acetylcholinesterase, an enzyme linked to Alzheimer's disease. Compounds that inhibit this enzyme can potentially enhance cholinergic transmission and improve cognitive function . The structural features of this compound may contribute to its efficacy in this regard.

Synthesis and Structural Analysis

The synthesis of this compound has been reported using various methodologies involving the reaction of substituted benzamides with dihydrobenzofuran derivatives . Characterization techniques such as NMR and mass spectrometry have been employed to confirm the structure and purity of the synthesized compound.

Case Studies and Research Findings

Propiedades

IUPAC Name |

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-ethyl-N-(3-methylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO3/c1-5-28(23-10-6-8-19(2)16-23)26(29)21-14-12-20(13-15-21)18-30-24-11-7-9-22-17-27(3,4)31-25(22)24/h6-16H,5,17-18H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOLIGAULFYYBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC(=C1)C)C(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.